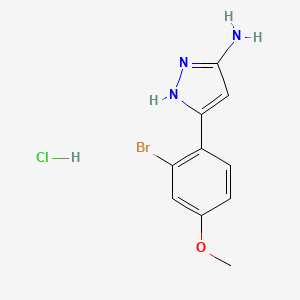

3-(2-Bromo-4-methoxyphenyl)-1H-pyrazol-5-ylamine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(2-Bromo-4-methoxyphenyl)-1H-pyrazol-5-ylamine hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-4-methoxyphenyl)-1H-pyrazol-5-ylamine hydrochloride typically involves the reaction of 2-bromo-4-methoxyaniline with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the pyrazole derivative. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions

3-(2-Bromo-4-methoxyphenyl)-1H-pyrazol-5-ylamine hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a base such as potassium carbonate or sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.

科学的研究の応用

Medicinal Chemistry

Anticancer Properties

Research indicates that pyrazole derivatives, including 3-(2-bromo-4-methoxyphenyl)-1H-pyrazol-5-ylamine hydrochloride, exhibit promising anticancer activities. These compounds can inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival. For instance, studies have demonstrated that similar pyrazole compounds can induce apoptosis in cancer cells through the modulation of signaling pathways such as PI3K/Akt and MAPK .

Analgesic and Anti-inflammatory Effects

The compound has been investigated for its analgesic and anti-inflammatory properties. In preclinical studies, it showed effectiveness in reducing pain and inflammation in animal models, suggesting its potential use in developing new pain management therapies .

Neuroprotective Effects

There is growing interest in the neuroprotective effects of pyrazole derivatives. Research has suggested that these compounds may protect neurons from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Agricultural Science

Pesticidal Activity

this compound has been explored for its pesticidal properties. Studies have shown that pyrazole derivatives can act as effective insecticides by disrupting the nervous system of pests, thus providing an environmentally friendly alternative to traditional pesticides .

Herbicidal Applications

In addition to its insecticidal properties, this compound has demonstrated herbicidal activity against various weed species. Its mechanism involves inhibiting specific enzymes crucial for plant growth, making it a candidate for developing new herbicides that target resistant weed populations .

Materials Science

Polymer Chemistry

The compound can be utilized in polymer chemistry to synthesize new materials with enhanced properties. For example, incorporating pyrazole moieties into polymer backbones can improve thermal stability and mechanical strength. This application is particularly relevant in creating materials for high-performance coatings and composites .

Nanotechnology

In nanotechnology, this compound can serve as a precursor for synthesizing nanoparticles with specific functionalities. These nanoparticles have potential applications in drug delivery systems, where they can enhance the bioavailability of therapeutic agents through targeted delivery mechanisms .

Data Table: Summary of Applications

| Application Area | Specific Use | Mechanism/Effect |

|---|---|---|

| Medicinal Chemistry | Anticancer agent | Induces apoptosis via signaling pathway modulation |

| Analgesic/anti-inflammatory | Reduces pain/inflammation in animal models | |

| Neuroprotection | Protects neurons from oxidative stress | |

| Agricultural Science | Insecticide | Disrupts pest nervous systems |

| Herbicide | Inhibits growth-related enzymes | |

| Materials Science | Polymer synthesis | Enhances thermal stability and mechanical strength |

| Nanoparticle synthesis | Improves drug delivery systems |

Case Studies

- Anticancer Study : A study published in the Journal of Medicinal Chemistry evaluated various pyrazole derivatives for their anticancer activity against breast cancer cell lines. The results indicated that compounds similar to this compound significantly inhibited cell growth and induced apoptosis through the activation of caspase pathways .

- Pesticidal Efficacy : Research conducted by agricultural scientists demonstrated that a formulation containing pyrazole derivatives effectively controlled aphid populations on crops without harming beneficial insects. The study highlighted the potential for developing eco-friendly pest control solutions using these compounds .

- Nanoparticle Development : A recent investigation into the use of pyrazole-based nanoparticles for targeted drug delivery showed promising results in enhancing the bioavailability of anticancer drugs. The study illustrated how modifying nanoparticles with this compound improved targeting efficiency to tumor cells while minimizing systemic toxicity .

作用機序

The mechanism of action of 3-(2-Bromo-4-methoxyphenyl)-1H-pyrazol-5-ylamine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby affecting their function and downstream signaling pathways.

類似化合物との比較

Similar Compounds

- 3-(2-Chloro-4-methoxyphenyl)-1H-pyrazol-5-ylamine hydrochloride

- 3-(2-Fluoro-4-methoxyphenyl)-1H-pyrazol-5-ylamine hydrochloride

- 3-(2-Iodo-4-methoxyphenyl)-1H-pyrazol-5-ylamine hydrochloride

Uniqueness

3-(2-Bromo-4-methoxyphenyl)-1H-pyrazol-5-ylamine hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom can also be used as a handle for further functionalization, making this compound a versatile intermediate in organic synthesis.

生物活性

3-(2-Bromo-4-methoxyphenyl)-1H-pyrazol-5-ylamine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, including case studies and data tables.

- Molecular Formula : C10H11BrClN3O

- Molar Mass : 304.57 g/mol

- CAS Number : 1031793-74-4

Synthesis

The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions, often using methods such as refluxing in solvents or microwave-assisted synthesis to enhance yields and purity.

Anticancer Properties

Research has indicated that derivatives of pyrazole compounds exhibit significant anticancer activity. For example, studies have shown that similar pyrazole derivatives inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis and disrupting cell cycle progression.

Antimicrobial Activity

Compounds with similar structures have demonstrated antimicrobial properties against a range of pathogens. For instance, a study on related pyrazole derivatives showed effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections.

Enzyme Inhibition

The biological activity of this compound may also involve inhibition of specific enzymes. For example, some pyrazole derivatives have been reported to inhibit acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer's.

Data Table: Biological Activities of Related Pyrazole Compounds

Case Studies

- Anticancer Activity Study : A study investigated the effects of various pyrazole derivatives on human cancer cell lines. The compound exhibited significant cytotoxicity against A549 lung cancer cells, with an IC50 value indicating strong potential for further development as an anticancer agent.

- Antimicrobial Efficacy : In vitro tests showed that related compounds effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting a broad spectrum of antimicrobial activity that could be harnessed in clinical settings.

- Neuroprotective Effects : A recent study explored the neuroprotective properties of pyrazole derivatives against oxidative stress in neuronal cells. The results indicated that these compounds could mitigate neuronal damage, highlighting their potential use in neurodegenerative disease therapies.

特性

IUPAC Name |

5-(2-bromo-4-methoxyphenyl)-1H-pyrazol-3-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN3O.ClH/c1-15-6-2-3-7(8(11)4-6)9-5-10(12)14-13-9;/h2-5H,1H3,(H3,12,13,14);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLLUQYOXAOEQDH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=CC(=NN2)N)Br.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。